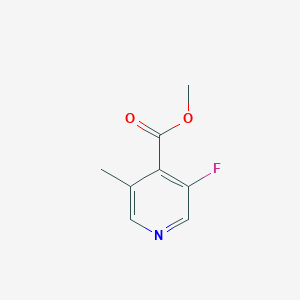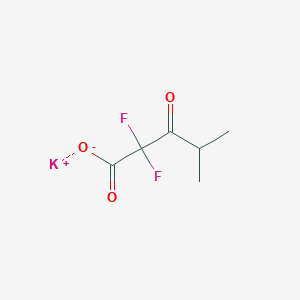
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
描述
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is an organofluorine compound with the molecular formula C₆H₇F₂KO₃ It is a potassium salt of a difluorinated keto acid, characterized by the presence of two fluorine atoms, a methyl group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate typically involves the reaction of 2,2-difluoro-4-methyl-3-oxopentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction can be represented as follows:
C6H8F2O3+KOH→C6H7F2KO3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atoms.
Reduction: The major product is 2,2-difluoro-4-methyl-3-hydroxypentanoate.
Oxidation: The major product is 2,2-difluoro-4-methyl-3-oxopentanoic acid.
科学研究应用
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved properties due to the presence of fluorine atoms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
作用机制
The mechanism of action of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more or less reactive under certain conditions. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function.
相似化合物的比较
Potassium 2,2-difluoro-3-oxobutanoate: Similar structure but lacks the methyl group.
Potassium 2,2-difluoro-4-oxopentanoate: Similar structure but lacks the methyl group.
Potassium 2-fluoro-4-methyl-3-oxopentanoate: Similar structure but has only one fluorine atom.
Uniqueness: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is unique due to the presence of two fluorine atoms and a methyl group, which can significantly influence its chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
potassium;2,2-difluoro-4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c1-3(2)4(9)6(7,8)5(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBBENHXWYDBKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(=O)[O-])(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


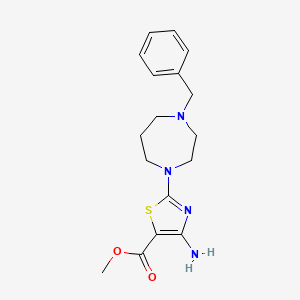
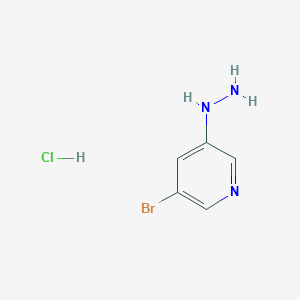


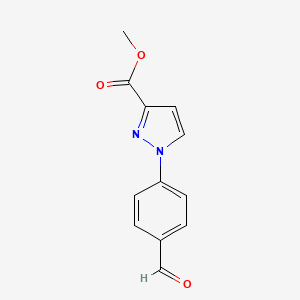
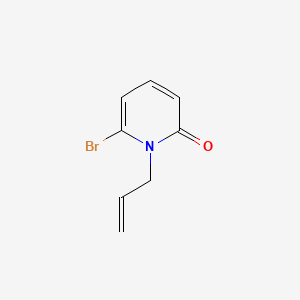


![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
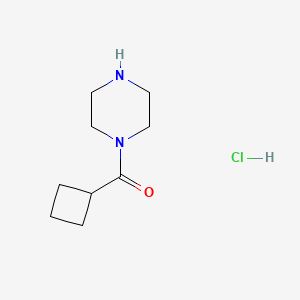

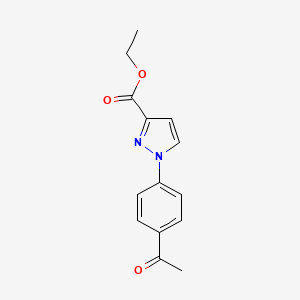
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
